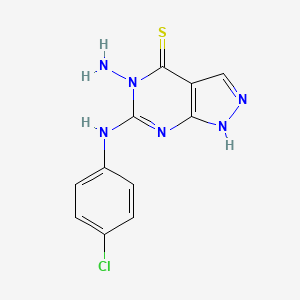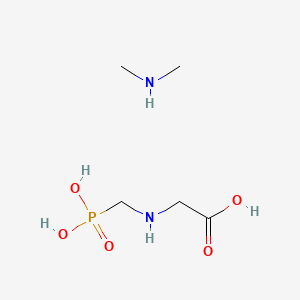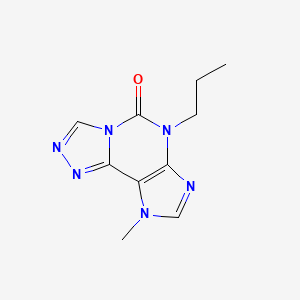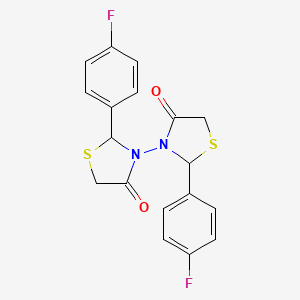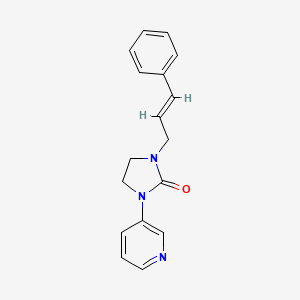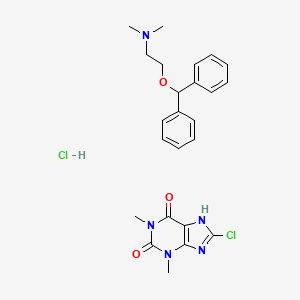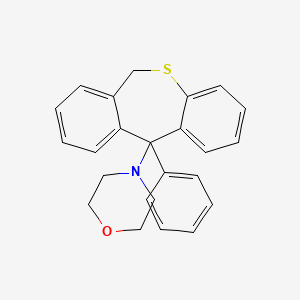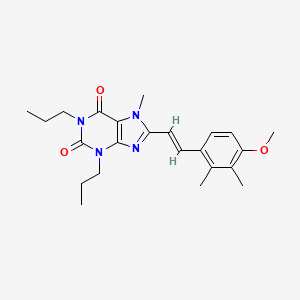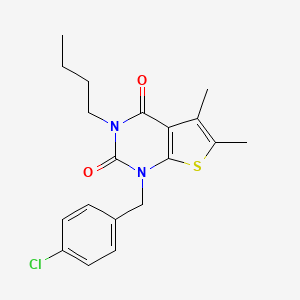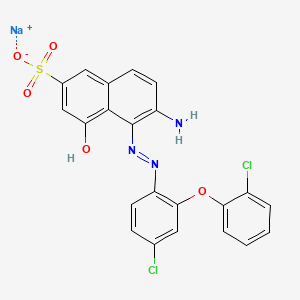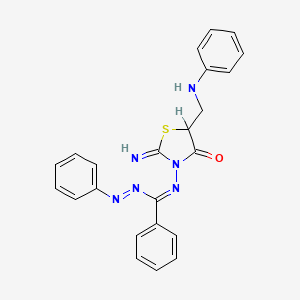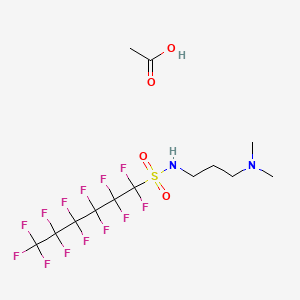
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is a perfluoroalkylated substance (PFAS) known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to degradation. It is commonly used in various scientific and industrial applications due to its distinctive chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate typically involves the reaction of hexanesulfonamide with 3-(dimethylamino)propylamine in the presence of a perfluorinated reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or other suitable organic solvents, and the reaction temperature is maintained at a specific range to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced analytical techniques ensures the quality and consistency of the final product. The industrial production methods are designed to meet stringent regulatory standards and ensure the safety and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted sulfonamides. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with various substrates, leading to its stability and resistance to degradation. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular membranes and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Dimethylamino)propyl)perfluoro-1-hexanesulfonamide
- N-(3-(Dimethylamino)propyl)perfluoro-1-octanesulfonamide
- N-(3-(Dimethylamino)propyl)perfluoro-1-decanesulfonamide
Uniqueness
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is unique due to its specific chain length and the presence of multiple fluorine atoms, which impart exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and chemicals .
Propiedades
Número CAS |
73772-33-5 |
|---|---|
Fórmula molecular |
C13H17F13N2O4S |
Peso molecular |
544.33 g/mol |
Nombre IUPAC |
acetic acid;N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide |
InChI |
InChI=1S/C11H13F13N2O2S.C2H4O2/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;1-2(3)4/h25H,3-5H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
MXVCYFOUHPOTLU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




